3-Methyl-1-(pyridin-2-yl)-1H-indole
Description
3-Methyl-1-(pyridin-2-yl)-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a methyl group at position 3 and a pyridin-2-yl group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
116359-75-2 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3 |
InChI Key |
MSUMVQYXDGNZSK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
Synonyms |
3-methyl-1-pyridin-2-yl-1H-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
The position and nature of substituents on the indole ring significantly influence physicochemical properties. Key analogs include:
5-Methyl-1-(pyridin-2-yl)-1H-indole (1b)
- Structure : Methyl at position 5, pyridin-2-yl at position 1.
- Comparison: The methyl group at position 5 (vs. HRMS data for derivatives of 1b (e.g., m/z 321.2325 [M+H]⁺) suggest higher molecular weight due to additional alkyl chains .
1-Methyl-3-(phenylthio)-1H-indole (3p)
- Structure : Methyl at position 1, phenylthio at position 3.
- Comparison : The phenylthio group introduces strong electron-withdrawing effects, lowering electron density at position 3 compared to the target compound’s methyl group. This difference may reduce nucleophilicity in cross-coupling reactions .
1-Ethyl-1H-indole
- Structure : Ethyl at position 1.
- Molecular weight (145.20 g/mol) is significantly lower than the target compound (~208.26 g/mol) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
